Cinnamonitrile chemical structure and molecular weight
Cinnamonitrile chemical structure and molecular weight
An In-Depth Technical Guide to Cinnamonitrile: Structure, Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of cinnamonitrile, an α,β-unsaturated aromatic nitrile with significant applications across multiple scientific disciplines. We delve into its core chemical identity, including its structure and molecular weight, and present its key physicochemical properties. This document details established synthetic protocols, explores the compound's chemical reactivity, and outlines standard methods for its analytical characterization. Furthermore, we examine its utility as a versatile building block in drug development, a stable component in the fragrance industry, and an intermediate in the synthesis of agrochemicals and advanced materials. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of cinnamonitrile.
Core Chemical Identity and Structure
Cinnamonitrile, systematically known as (E)-3-phenylprop-2-enenitrile, is an organic compound characterized by a phenyl group conjugated with an acrylonitrile backbone.[1][2] The stereochemistry of the double bond is predominantly of the trans or (E) configuration, which is crucial for its properties and reactivity. Its stability, particularly in alkaline conditions, makes it a valuable alternative to cinnamaldehyde in various applications.[3]
Key identifiers for cinnamonitrile include:
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Common Synonyms: trans-Cinnamonitrile, 3-Phenylacrylonitrile, Styryl cyanide[2][4]
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PubChem CID: 1550846[1]
Caption: 2D Chemical Structure of (E)-Cinnamonitrile.
Physicochemical Properties
The physical and chemical properties of cinnamonitrile are summarized in the table below. It typically presents as a colorless to light yellow liquid with a characteristic spicy, cinnamon-like aroma.[4][5][7]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇N | [1][4][8] |
| Molecular Weight | 129.16 g/mol | [1][4][6] |
| Appearance | Colorless to pale yellow liquid | [4][5][7] |
| Odor | Spicy, cinnamon-like, floral | [5][7] |
| Melting Point | 18-22 °C (64-72 °F) | [5][6][9] |
| Boiling Point | 254-261 °C (489-502 °F) | [4][5][6] |
| Density | 1.028 - 1.037 g/mL at 25 °C | [4][5][6][9] |
| Refractive Index (n20/D) | 1.599 - 1.604 | [4][5] |
| Solubility | Insoluble in water; soluble in alcohol and organic solvents. | [5][7] |
| Flash Point | >100 °C (>212 °F) | [6][10] |
Synthesis and Reactivity
Synthetic Methodologies
Cinnamonitrile can be prepared through several synthetic routes. The choice of method often depends on the desired scale, available starting materials, and purity requirements.
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Condensation of Benzaldehyde with Acetonitrile: This is a direct and efficient method involving an aldol-type condensation reaction. The α-carbon of acetonitrile is deprotonated by a strong base (e.g., potassium hydroxide) to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.[3][9][11] Subsequent dehydration of the intermediate yields the α,β-unsaturated nitrile.[11]
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Dehydration of Cinnamaldoxime: This two-step process begins with the formation of cinnamaldoxime from the reaction of cinnamaldehyde and hydroxylamine. The resulting oxime is then dehydrated using various reagents to yield cinnamonitrile.[3][7][12]
Experimental Protocol: Synthesis via Benzaldehyde-Acetonitrile Condensation
This protocol describes a robust method for the gram-scale synthesis of cinnamonitrile.
Expertise & Causality: This protocol is based on the base-catalyzed condensation of an aldehyde with an active methylene compound (acetonitrile). Potassium hydroxide serves as a cost-effective and potent base to deprotonate acetonitrile. Acetonitrile itself functions as both a reactant and a solvent. The reaction is driven to completion by removing the water formed during the dehydration step, often via azeotropic distillation or workup.
Caption: Workflow for the Synthesis of Cinnamonitrile.
Step-by-Step Methodology:
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Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add powdered potassium hydroxide (0.5 mol) and acetonitrile (150 mL).
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Reaction Initiation: Heat the mixture to reflux with vigorous stirring.
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Addition: Add a solution of benzaldehyde (0.5 mol) in acetonitrile (100 mL) dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction Completion: Continue heating at reflux for an additional 2 hours after the addition is complete.
-
Workup: Allow the hot solution to cool slightly, then pour it onto cracked ice (approx. 600 g) in a beaker.
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Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 200 mL).
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Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure.
-
Trustworthiness (Purification & Verification): The crude product is purified by vacuum distillation. The identity and purity of the collected fractions should be confirmed by spectroscopic analysis (NMR, IR) as described in Section 4.
Chemical Reactivity
The chemical reactivity of cinnamonitrile is dictated by its three key functional components: the nitrile group, the conjugated double bond, and the aromatic ring.
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Nitrile Group Reactions: The nitrile (-C≡N) group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This versatility is fundamental to its role as a synthetic intermediate.[3][5]
-
Conjugated System Reactions: The α,β-unsaturated system is susceptible to nucleophilic attack, such as Michael addition. The double bond can also undergo hydrogenation.
-
Aromatic Ring Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the propenenitrile substituent directs incoming electrophiles to the meta position.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of synthesized cinnamonitrile is essential. The following spectroscopic methods are standard for its characterization.
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Nuclear Magnetic Resonance (¹H and ¹³C NMR):
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¹H NMR: The spectrum is highly characteristic. Protons on the aromatic ring typically appear as a multiplet between 7.3-7.6 ppm. The two vinylic protons appear as distinct doublets, with the proton α to the nitrile group resonating further downfield. A large coupling constant (J ≈ 16-17 Hz) between these protons confirms the trans (E) stereochemistry.[13]
-
¹³C NMR: The spectrum shows characteristic signals for the nitrile carbon (~118 ppm), the two sp² carbons of the double bond, and the carbons of the phenyl ring.[14]
-
-
Infrared (IR) Spectroscopy:
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A strong, sharp absorption band around 2220 cm⁻¹ is indicative of the C≡N stretching vibration.
-
A peak around 1630 cm⁻¹ corresponds to the C=C stretching of the conjugated alkene.
-
Absorptions in the 3000-3100 cm⁻¹ region (C-H sp² stretch) and 1450-1600 cm⁻¹ region (aromatic C=C stretch) are also expected.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) mass spectrum will show a molecular ion (M⁺) peak at an m/z value of 129, corresponding to the molecular weight of the compound.
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Applications in Research and Drug Development
Cinnamonitrile is a multifaceted compound with broad utility.
-
Flavor and Fragrance Industry: It is widely used as a synthetic spice in perfumes, cosmetics, soaps, and detergents.[4][5] Its superior stability to heat, light, and alkali makes it an ideal substitute for cinnamaldehyde, especially in products with a high pH.[3]
-
Pharmaceutical and Drug Development: The nitrile group is a key pharmacophore found in numerous FDA-approved drugs.[15] Its incorporation can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles.[15][16] Cinnamonitrile serves as a valuable intermediate for synthesizing biologically active molecules, including potential antibacterial, anti-inflammatory, and analgesic agents.[4][5][17]
-
Agrochemicals: It is used as a precursor in the synthesis of certain pesticides and herbicides.[4][5][17]
-
Materials Science: Researchers have explored the use of cinnamonitrile and its derivatives in the development of novel polymers, coatings, and resins.[2][4][5]
Safety and Handling
A thorough understanding of the hazard profile of cinnamonitrile is critical for its safe handling.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Personal Protective Equipment (PPE):
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18]
-
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cinnamyl nitrile, 4360-47-8 . The Good Scents Company. [Link]
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Quantification of Key Components of Cinnamon Using NMR Spectroscopy . AZoM. [Link]
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H NMR and C NMR spectra . Royal Society of Chemistry. [Link]
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